

An In-Depth Technical Guide to 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of the pyroglutamic acid scaffold, is a molecule of interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of both a carboxylic acid and an allyl group provides versatile handles for further chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and a summary of the potential biological activities of this compound and its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for **1-Allyl-5-oxopyrrolidine-3-carboxylic acid** is not extensively available in the public domain, a compilation of known and predicted data is presented below.

Table 1: Physicochemical Properties of **1-Allyl-5-oxopyrrolidine-3-carboxylic acid**

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO ₃	PubChem
Molecular Weight	169.18 g/mol	PubChem
Physical State	Solid (at room temperature)	Sigma-Aldrich[1]
Predicted XLogP3-AA	-0.4	PubChem
CAS Number	16199-99-8	Sigma-Aldrich[1]

Note: XLogP3-AA is a computationally predicted octanol-water partition coefficient, a measure of lipophilicity.

Due to the lack of experimentally determined values for melting point, boiling point, and pKa, researchers should consider experimental determination of these properties as a primary step in their investigation.

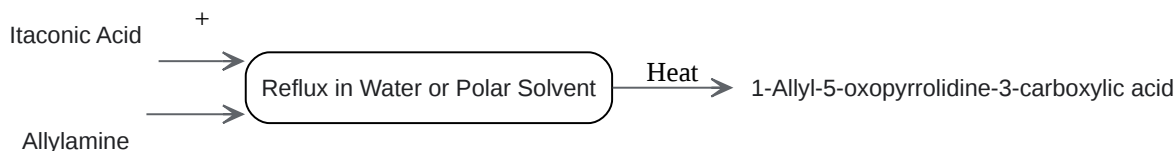
Synthesis and Experimental Protocols

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is generally achieved through the aza-Michael addition of a primary amine to itaconic acid.[2][3] This reaction provides a straightforward and efficient route to the desired pyrrolidinone scaffold.

Putative Synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Based on established methodologies for analogous compounds, a likely synthetic route is outlined below. This protocol should be considered a starting point and may require optimization.

Reaction Scheme:



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Figure 1: Proposed synthesis of **1-Allyl-5-oxopyrrolidine-3-carboxylic acid**.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent (e.g., water or a polar protic solvent).
- **Addition of Amine:** To the stirred solution, add an equimolar amount of allylamine.
- **Reaction:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system to yield the pure **1-Allyl-5-oxopyrrolidine-3-carboxylic acid**.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

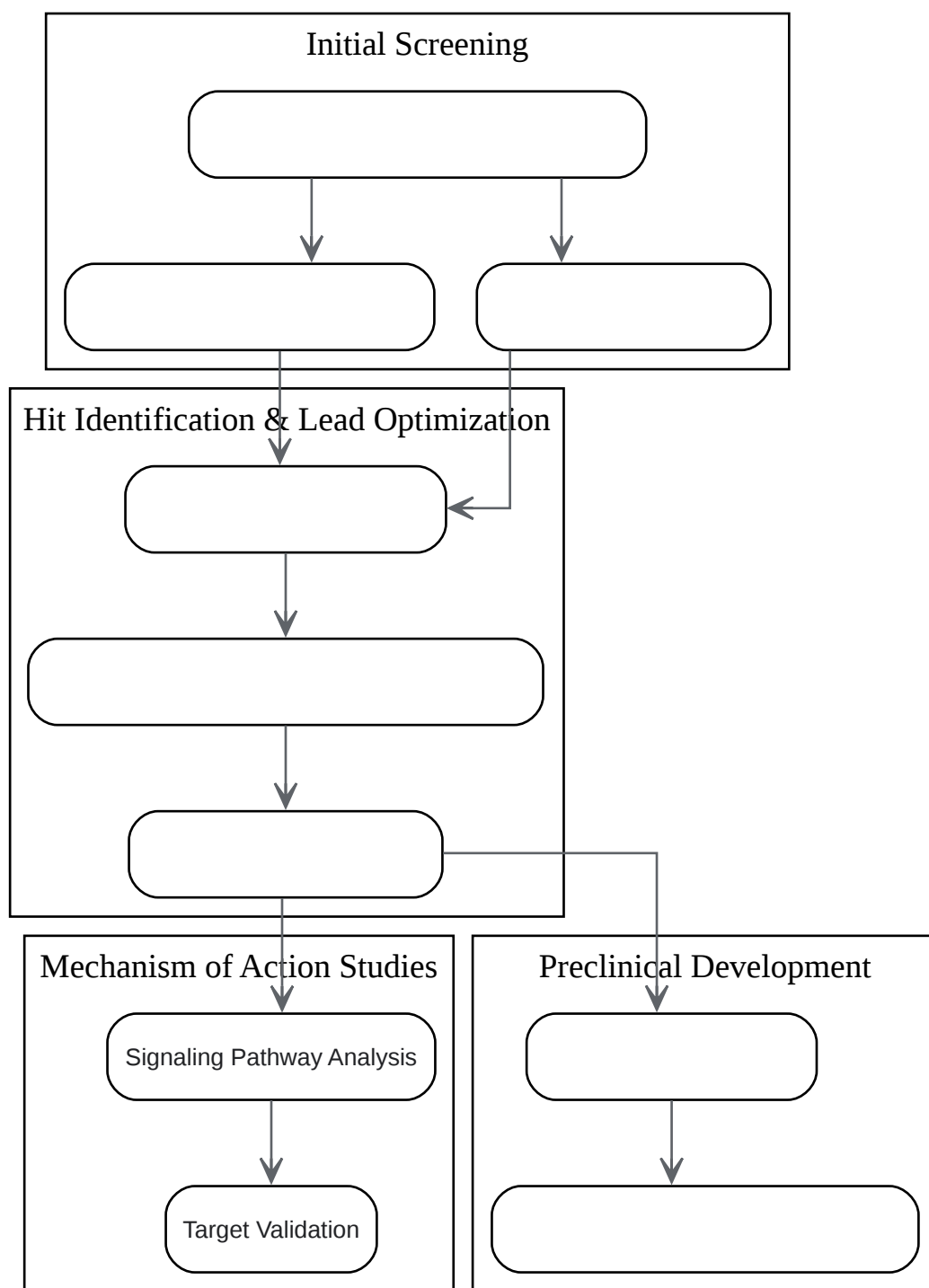
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for structural elucidation and confirmation.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.

- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Elemental Analysis: To determine the elemental composition (C, H, N) of the molecule.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for **1-Allyl-5-oxopyrrolidine-3-carboxylic acid** itself, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has shown a range of biological effects, suggesting potential avenues for investigation.^[3] These include analgesic, antihypoxic, antimicrobial, and anticancer properties.^{[3][4][5]}

The diverse biological activities of these derivatives suggest that they may interact with multiple cellular targets. A generalized workflow for investigating the biological activity of a novel compound like **1-Allyl-5-oxopyrrolidine-3-carboxylic acid** is presented below.



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Figure 2: General workflow for drug discovery and development.

Conclusion

1-Allyl-5-oxopyrrolidine-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. While there is a lack of comprehensive experimental data on its physicochemical properties and biological activities, the established synthetic routes for analogous compounds provide a clear path for its preparation and further investigation. The diverse biological potential of the 5-oxopyrrolidine-3-carboxylic acid class of molecules warrants a thorough exploration of this particular derivative. Future research should focus on the experimental determination of its physicochemical parameters, the optimization of its synthesis, and the systematic evaluation of its biological effects to unlock its full therapeutic potential.

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